molecular formula C18H19FN4S B5419383 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

Cat. No. B5419383
M. Wt: 342.4 g/mol
InChI Key: FYDPQOHXTBQSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various physiological processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have potential diagnostic applications for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole in lab experiments is its diverse range of biological activities. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a useful compound for studying various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are a number of future directions for research on 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole. One area of research could focus on identifying the specific enzymes and proteins that are targeted by this compound. This could lead to the development of more targeted therapies for cancer and other diseases. Another area of research could focus on optimizing the synthesis of this compound to improve its purity and yield. This could make it more accessible for use in lab experiments and potentially for therapeutic applications. Additionally, further research could be done to investigate the potential diagnostic applications of this compound for Alzheimer's disease.

Synthesis Methods

The synthesis of 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole involves the reaction of 4-(3-fluorobenzyl)piperazine with 2,1,3-benzothiadiazole-5-carboxaldehyde in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4S/c19-16-3-1-2-14(10-16)12-22-6-8-23(9-7-22)13-15-4-5-17-18(11-15)21-24-20-17/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDPQOHXTBQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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